Phytyl palmitate

Description

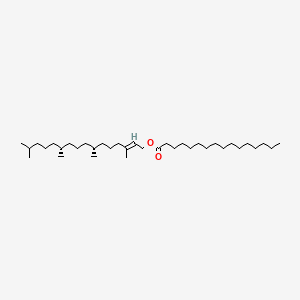

(R-(R*,R*-(E)))-3,7,11,15-Tetramethylhexadec-2-enyl palmitate has been reported in Clausena dunniana, Codium, and other organisms with data available.

Properties

CAS No. |

53950-58-6 |

|---|---|

Molecular Formula |

C36H70O2 |

Molecular Weight |

534.9 g/mol |

IUPAC Name |

[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hexadecanoate |

InChI |

InChI=1S/C36H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-29-36(37)38-31-30-35(6)28-22-27-34(5)26-21-25-33(4)24-20-23-32(2)3/h30,32-34H,7-29,31H2,1-6H3/b35-30+/t33-,34-/m1/s1 |

InChI Key |

JDFCEOMVLWWUMP-LDIAVGPLSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Phytyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytyl palmitate, the ester formed from the branched-chain alcohol phytol and the saturated fatty acid palmitic acid, is a lipophilic molecule found in various natural sources. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with relevant experimental protocols and an exploration of its known biological context. All quantitative data are summarized in structured tables for ease of reference, and key experimental workflows are visualized using Graphviz diagrams.

Chemical and Physical Properties

This compound is chemically classified as a wax ester. Its properties are largely dictated by its long, saturated acyl chain and the branched phytol moiety.

Identification and General Properties

| Property | Value | Source |

| Molecular Formula | C36H70O2 | [1][2] |

| Molecular Weight | 534.94 g/mol | [1][3] |

| CAS Number | 53950-58-6 | [4] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C | [3] |

| InChI Key | JDFCEOMVLWWUMP-WUZYOQQESA-N | [1] |

Physicochemical Data

| Property | Value | Method | Source |

| Melting Point | Not available | - | - |

| Related Compound (Cetyl Palmitate) | 55-56 °C | Experimental | |

| Boiling Point | 1102.09 K (828.94 °C) | Joback Calculated | [3] |

| Density | Not available | - | - |

| Water Solubility | 6.236e-012 mg/L @ 25 °C | Estimated | [4] |

| logP (Octanol/Water Partition Coefficient) | 12.396 | Crippen Calculated | [3] |

| Topological Polar Surface Area | 26.3 Ų | Computed | [5] |

| Hydrogen Bond Donor Count | 0 | Computed | [5] |

| Hydrogen Bond Acceptor Count | 2 | Computed | [5] |

Experimental Protocols

Synthesis of this compound (General Enzymatic Protocol)

While a specific, detailed protocol for the synthesis of this compound is not extensively documented, a general method can be adapted from protocols for similar long-chain fatty acid esters, such as cetyl palmitate, utilizing enzymatic catalysis. Lipases are commonly employed for their high selectivity and mild reaction conditions.

Materials:

-

Phytol

-

Palmitic Acid

-

Immobilized Lipase (e.g., Novozym 435, Lipozyme RM IM)

-

Organic Solvent (e.g., n-hexane, toluene, or solvent-free system)

-

Molecular Sieves (optional, for water removal)

-

Rotary Evaporator

-

Reaction Vessel with temperature control and stirring

Methodology:

-

Reactant Preparation: Dissolve equimolar amounts of phytol and palmitic acid in a suitable organic solvent within the reaction vessel. For a solvent-free system, the reactants are mixed directly.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate weight.

-

Reaction Conditions: Maintain the reaction at a controlled temperature, typically between 40-70°C, with constant stirring. The optimal temperature will depend on the specific lipase used.

-

Water Removal: If the reaction is performed in a solvent, water produced during the esterification can be removed using molecular sieves to drive the equilibrium towards product formation.

-

Monitoring the Reaction: The progress of the reaction can be monitored by taking aliquots at different time intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of reactants to this compound.

-

Enzyme Recovery: After the reaction reaches the desired conversion, the immobilized enzyme can be recovered by simple filtration for potential reuse.

-

Product Purification: The solvent is removed from the reaction mixture using a rotary evaporator. The crude this compound can be purified by techniques such as column chromatography on silica gel or recrystallization from a suitable solvent to remove any unreacted starting materials.

Enzymatic synthesis workflow for this compound.

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of this compound can be effectively performed using GC-MS. The following protocol is based on the information provided by the NIST WebBook for the analysis of this compound.[1]

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary Column: HP-5MS (30 m length, 0.25 mm diameter, 0.25 µm film thickness)

-

Carrier Gas: Helium

GC Conditions:

-

Injection Mode: Split/Splitless

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp 1: Increase to 210 °C at a rate of 5 °C/min

-

Ramp 2: Increase to 280 °C at a rate of 10 °C/min, hold for 15 minutes

-

-

Carrier Gas Flow: Constant flow mode, typically around 1 mL/min

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: Scan from m/z 50 to 600

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

References

An In-depth Technical Guide to Phytyl Palmitate: Molecular Structure and Formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and key physicochemical properties of phytyl palmitate. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data and insights into this long-chain wax ester.

Molecular Structure and Chemical Identity

This compound is a fatty acid ester, specifically a wax ester, formed from the esterification of phytol, a branched-chain alcohol, and palmitic acid, a saturated 16-carbon fatty acid.[1] Its structure combines the lipophilic characteristics of both the long-chain fatty acid and the isoprenoid alcohol.

The IUPAC name for this compound is (2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl hexadecanoate.[1][2] It is also referred to as phytyl hexadecanoate.[3]

Physicochemical Data

The following table summarizes the key quantitative data for this compound, providing a clear reference for its chemical and physical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃₆H₇₀O₂ | [3][4][5] |

| Molecular Weight | 534.94 g/mol | [1][4][5] |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C | [3] |

| InChI Key | JDFCEOMVLWWUMP-WUZYOQQESA-N | [4][5] |

| CAS Number | 53950-58-6 | [1] |

| XLogP3-AA | 16.1 | [1] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 29 | [2] |

| Topological Polar Surface Area | 26.3 Ų | [2] |

| Water Solubility (estimated) | 6.236e-012 mg/L @ 25 °C | [2] |

Synthesis Pathway: Fischer Esterification

This compound is synthesized through the Fischer esterification of palmitic acid and phytol. This acid-catalyzed reaction involves the condensation of the carboxylic acid and the alcohol to form the ester and water.

Caption: Synthesis of this compound via Fischer Esterification.

Experimental Protocols

Objective: To synthesize this compound via Fischer esterification of palmitic acid and phytol.

Materials:

-

Palmitic acid

-

Phytol

-

Anhydrous Toluene (or another suitable solvent)

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Hexane (for chromatography)

-

Ethyl Acetate (for chromatography)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and purification

-

Column for chromatography

Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, combine equimolar amounts of palmitic acid and phytol.

-

Solvent and Catalyst Addition: Add a sufficient volume of anhydrous toluene to dissolve the reactants. While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

-

Reaction: Attach a Dean-Stark apparatus and a reflux condenser to the flask. Heat the mixture to reflux with vigorous stirring. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap. Continue reflux until the theoretical amount of water has been collected.

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (until the aqueous layer is neutral or slightly basic), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Isolation and Characterization:

-

The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its identity and purity.

-

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of this compound. The NIST WebBook provides data for its analysis using a capillary column (HP-5MS, 30 m x 0.25 mm x 0.25 µm) with a specific temperature program: 60°C for 1 min, then ramp to 210°C at 5°C/min, followed by a ramp to 280°C at 10°C/min and hold for 15 min.[6]

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical workflow from synthesis to characterization of this compound.

Caption: Experimental Workflow for this compound Synthesis.

References

The Characterization of (E)-3,7,11,15-Tetramethylhexadec-2-en-1-yl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3,7,11,15-Tetramethylhexadec-2-en-1-yl palmitate, more commonly known as phytyl palmitate, is a long-chain wax ester composed of the diterpenoid alcohol phytol and the saturated fatty acid, palmitic acid. As a metabolite of chlorophyll and a component of various natural sources, its characterization is crucial for understanding its physiological roles and potential therapeutic applications. This technical guide provides a comprehensive overview of the analytical methods for the characterization of this compound, including spectroscopic and chromatographic techniques. Detailed experimental protocols, quantitative data, and relevant biological pathways are presented to serve as a resource for researchers in natural product chemistry, metabolomics, and drug development.

Chemical Structure and Physicochemical Properties

This compound is an ester with the chemical formula C36H70O2 and a molecular weight of 534.94 g/mol . The structure consists of the unsaturated phytyl chain esterified to the C16 saturated fatty acid, palmitic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C36H70O2 | |

| Molecular Weight | 534.94 g/mol | |

| CAS Number | 53950-58-6 | |

| IUPAC Name | [(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] hexadecanoate | |

| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC--INVALID-LINK--CCC--INVALID-LINK--CCCC(C)C | |

| InChIKey | JDFCEOMVLWWUMP-LDIAVGPLSA-N |

Spectroscopic Characterization

Spectroscopic methods are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to the absence of readily available experimental spectra in public databases, predicted NMR data is presented below. These predictions are generated based on computational algorithms and provide a reliable estimation of the expected chemical shifts.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Palmitate Chain | ||

| -CH₃ (Terminal) | 0.88 | t |

| -(CH₂)n- | 1.25 | m |

| -CH₂-CH₂-COO- | 1.63 | m |

| -CH₂-COO- | 2.29 | t |

| Phytol Chain | ||

| =CH- | 5.32 | t |

| -O-CH₂- | 4.60 | d |

| =C-CH₃ | 1.70 | s |

| Various -CH- and -CH₂- | 1.0 - 1.5 | m |

| Various -CH₃ | 0.84 - 0.87 | d |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Palmitate Chain | |

| -COO- (Carbonyl) | 173.9 |

| -CH₂-COO- | 34.4 |

| -(CH₂)n- | 22.7 - 31.9 |

| -CH₃ (Terminal) | 14.1 |

| Phytol Chain | |

| =CH- | 118.5 |

| =C(CH₃)- | 142.3 |

| -O-CH₂- | 61.3 |

| Various -CH-, -CH₂-, -CH₃ | 19.7 - 39.9 |

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification of this compound. The electron ionization (EI) mass spectrum is characterized by fragmentation of the ester bond and cleavage along the aliphatic chains.

Table 4: Key Mass Fragments for this compound (GC-MS)

| m/z | Interpretation |

| 534 | [M]⁺ (Molecular Ion) |

| 278 | [C₂₀H₃₈]⁺ (Phytyl fragment) |

| 256 | [C₁₆H₃₁O₂]⁺ (Palmitic acid fragment) |

| 239 | [C₁₆H₃₁O]⁺ (Palmitoyl fragment) |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is dominated by absorptions corresponding to the ester carbonyl group and the long aliphatic chains.

Table 5: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| ~2925 | C-H stretch (asymmetric) | Aliphatic CH₂ |

| ~2855 | C-H stretch (symmetric) | Aliphatic CH₂ |

| ~1740 | C=O stretch | Ester carbonyl |

| ~1465 | C-H bend (scissoring) | Aliphatic CH₂ |

| ~1165 | C-O stretch | Ester |

Chromatographic Analysis

Gas chromatography is the primary method for the separation and quantification of this compound.

Table 6: Gas Chromatography Parameters for this compound Analysis

| Parameter | Value |

| Column | HP-5MS (or equivalent non-polar capillary column) |

| Injector Temperature | 250 - 280 °C |

| Carrier Gas | Helium |

| Oven Program | 60°C (1 min) -> 5°C/min to 210°C -> 10°C/min to 280°C (hold 15 min) |

| Retention Index (Inp) | ~3509 |

Experimental Protocols

Synthesis of this compound (Esterification)

This protocol describes a general method for the synthesis of this compound via Fischer esterification.

-

Reactants: Combine phytol (1 equivalent) and palmitic acid (1.2 equivalents) in a round-bottom flask.

-

Solvent & Catalyst: Add a suitable solvent such as toluene and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).

-

Reaction Setup: Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heating: Heat the mixture to reflux. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

GC-MS Analysis Protocol

-

Sample Preparation: Dissolve a known amount of the purified this compound or sample extract in a volatile solvent like hexane or chloroform to a final concentration of approximately 10 µg/mL.

-

Injection: Inject 1 µL of the sample into the GC-MS system.

-

GC Separation: Utilize the temperature program outlined in Table 6 to separate the components of the sample.

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode, scanning a mass range of m/z 50-600.

-

Data Analysis: Identify the this compound peak based on its retention time and compare the acquired mass spectrum with a reference spectrum or the fragmentation pattern in Table 4.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.

FT-IR Spectroscopy Protocol

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the clean, empty sample holder.

-

Sample Spectrum: Record the spectrum of the sample.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Biological Significance and Relevant Pathways

This compound itself is not a primary signaling molecule, but its constituent parts, phytol and palmitic acid, are deeply involved in significant biological pathways.

Phytol Metabolism

Dietary phytol, primarily from chlorophyll, is metabolized into phytanic acid. Due to a methyl branch at the β-carbon, phytanic acid cannot undergo direct β-oxidation. Instead, it enters a peroxisomal α-oxidation pathway. Defects in this pathway lead to the accumulation of phytanic acid, causing Refsum disease, a rare neurological disorder.

Caption: Overview of the metabolic conversion of phytol to phytanic acid and its subsequent degradation.

Palmitic Acid Synthesis and Signaling

Palmitic acid is the first fatty acid produced during de novo fatty acid synthesis from acetyl-CoA and serves as a precursor for other long-chain fatty acids. It is also a key signaling molecule implicated in various cellular processes and diseases. For instance, excess palmitic acid can induce inflammatory responses through pathways involving Toll-like receptor 4 (TLR4).

Caption: Simplified pathways of palmitic acid de novo synthesis and its role in inflammatory signaling.

Workflow for Characterization

A logical workflow is essential for the systematic characterization of this compound from a natural extract or a synthetic reaction mixture.

Caption: A standard workflow for the isolation and characterization of this compound.

Conclusion

The comprehensive characterization of (E)-3,7,11,15-Tetramethylhexadec-2-en-1-yl palmitate requires a multi-technique approach. The integration of spectroscopic (NMR, MS, IR) and chromatographic (GC) data allows for unambiguous structural confirmation and quantification. Understanding the established protocols and the biological context of its constituent moieties is essential for researchers exploring the significance of this and other related lipid molecules in biology and medicine. This guide serves as a foundational resource to facilitate such investigations.

An In-depth Technical Guide to Phytyl Palmitate Biosynthesis in Chloroplasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytyl palmitate, a fatty acid phytyl ester (FAPE), is synthesized in the chloroplasts of plants, particularly during senescence and under abiotic stress conditions such as nitrogen deprivation. This process serves as a crucial mechanism to detoxify and sequester free phytol, a breakdown product of chlorophyll, and free fatty acids released from the degradation of thylakoid membranes. The biosynthesis is primarily catalyzed by two key enzymes, PHYTYL ESTER SYNTHASE1 (PES1) and PES2, which belong to the esterase/lipase/thioesterase family of acyltransferases. These enzymes exhibit broad substrate specificity, utilizing various acyl donors to esterify phytol. This guide provides a comprehensive overview of the biosynthetic pathway of this compound in chloroplasts, including detailed experimental protocols, quantitative data, and pathway visualizations to facilitate further research and potential therapeutic applications.

Introduction

During periods of stress or senescence, the intricate thylakoid membrane system within chloroplasts undergoes degradation. This process liberates potentially toxic molecules, including free phytol from chlorophyll and free fatty acids from galactolipids.[1][2] To maintain cellular integrity, plants have evolved a detoxification strategy that involves the esterification of these components into neutral lipids, primarily fatty acid phytyl esters (FAPEs) and triacylglycerols (TAGs), which are then stored in plastoglobules.[3] this compound is one such FAPE, formed from the esterification of phytol with palmitic acid. The key enzymes responsible for this process in Arabidopsis thaliana are PES1 (At1g54570) and PES2 (At3g26840).[1][2][4] Understanding the regulation and mechanism of this compound biosynthesis is essential for research in plant stress physiology and may offer insights for drug development, particularly in contexts involving lipid metabolism and cellular detoxification.

The Biosynthetic Pathway of this compound

The synthesis of this compound in chloroplasts is a response to the accumulation of chlorophyll and membrane lipid breakdown products. The pathway can be summarized in the following key steps:

-

Substrate Generation: During senescence or stress, chlorophyllase and other hydrolases break down chlorophyll, releasing free phytol.[5][6] Concurrently, galactolipases degrade thylakoid membrane lipids, such as monogalactosyldiacylglycerol (MGDG), releasing free fatty acids, including palmitic acid.[1][7]

-

Acyl Donor Activation: While PES enzymes can utilize various acyl donors, acyl-CoAs are preferred substrates for in vitro reactions.[7][8] Free fatty acids, like palmitic acid, are activated to palmitoyl-CoA within the chloroplast.

-

Esterification: The enzymes PES1 and PES2, located in the chloroplast, catalyze the esterification of free phytol with an acyl donor, such as palmitoyl-CoA, to form this compound.[1][2][4] These enzymes have overlapping functions, with PES2 showing a relatively higher contribution to overall phytyl ester synthesis under nitrogen deprivation.[8]

-

Storage: The newly synthesized this compound, being a neutral lipid, is sequestered from the thylakoid membrane and deposited in plastoglobules, which are lipid droplets within the chloroplast.[3]

Signaling Pathway for this compound Biosynthesis

The diagram below illustrates the signaling cascade leading to the synthesis of this compound in chloroplasts during stress or senescence.

Quantitative Data

The following tables summarize the quantitative data regarding the levels of phytyl esters, their fatty acid composition, and free phytol content in Arabidopsis thaliana under different conditions.

Table 1: Phytyl Ester and Free Phytol Content in Arabidopsis Leaves

| Plant Line | Condition | Total Phytyl Esters (µg/g fresh weight) | Free Phytol (µg/g fresh weight) |

| Wild Type | + Nitrogen | ~0.5 | ~0.1 |

| Wild Type | - Nitrogen | ~5.0 | ~0.3 |

| pes1 pes2 Double Mutant | + Nitrogen | ~0.1 | ~0.2 |

| pes1 pes2 Double Mutant | - Nitrogen | ~0.7 | ~1.5 |

Data are approximate values derived from figures in Lippold et al., 2012.[2]

Table 2: Acyl Composition of Phytyl Esters in Wild-Type Arabidopsis under Nitrogen Deprivation

| Fatty Acid | Percentage of Total Phytyl Esters |

| 10:0 | ~5% |

| 12:0 | ~10% |

| 14:0 | ~10% |

| 16:0 (Palmitic Acid) | ~15% |

| 16:3 (Hexadecatrienoic Acid) | >50% |

Data are approximate values derived from figures in Lippold et al., 2012.[2]

Experimental Protocols

Isolation of Intact Chloroplasts from Arabidopsis thaliana

This protocol is adapted from several established methods for isolating a high yield of pure chloroplasts.[9][10][11][12]

Materials:

-

Arabidopsis thaliana leaves (3-4 weeks old)

-

Grinding Buffer (GB): 330 mM sorbitol, 50 mM HEPES-KOH (pH 8.0), 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 0.25% (w/v) BSA, 0.1% (w/v) sodium ascorbate. Keep on ice.

-

HS Buffer (Resuspension Buffer): 330 mM sorbitol, 50 mM HEPES-KOH (pH 8.0). Keep on ice.

-

Percoll solution (40% and 80% in HS Buffer)

-

Miracloth or nylon mesh (20-100 µm)

-

Blender or mortar and pestle

-

Refrigerated centrifuge

Procedure:

-

Harvest 10-15 g of healthy Arabidopsis leaves. Perform all subsequent steps at 4°C.

-

Homogenize the leaves in 100 mL of ice-cold Grinding Buffer using a blender with short bursts (2-3 times for 3-5 seconds each) or by grinding with a mortar and pestle.

-

Filter the homogenate through two layers of Miracloth or nylon mesh into a pre-chilled beaker.

-

Transfer the filtrate to centrifuge tubes and centrifuge at 1,000 x g for 7 minutes to pellet the chloroplasts.

-

Gently discard the supernatant. Resuspend the crude chloroplast pellet in a small volume (1-2 mL) of HS Buffer.

-

Prepare a discontinuous Percoll gradient by carefully layering 3 mL of 40% Percoll solution over 3 mL of 80% Percoll solution in a 15 mL centrifuge tube.

-

Carefully load the resuspended chloroplasts onto the top of the Percoll gradient.

-

Centrifuge at 2,500 x g for 15 minutes in a swinging-bucket rotor.

-

Intact chloroplasts will form a band at the 40%/80% Percoll interface. Carefully collect this band using a Pasteur pipette.

-

Dilute the collected chloroplasts with at least 5 volumes of HS Buffer and centrifuge at 1,000 x g for 5 minutes to pellet the intact chloroplasts.

-

Discard the supernatant and resuspend the chloroplast pellet in a minimal volume of HS Buffer for downstream applications.

In Vitro Phytyl Ester Synthase Activity Assay

This protocol is a generalized procedure for assaying the activity of recombinant PES1 or PES2.

Materials:

-

Purified recombinant PES1 or PES2 protein

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.5), 1 mM MgCl₂

-

Substrates:

-

Phytol (dissolved in a suitable solvent like ethanol)

-

[¹⁴C]-Palmitoyl-CoA (or other radiolabeled acyl-CoA)

-

-

TLC plates (silica gel 60)

-

Developing solvent: hexane:diethyl ether:acetic acid (80:20:1, v/v/v)

-

Scintillation counter and scintillation fluid

Procedure:

-

Set up the reaction mixture in a microcentrifuge tube:

-

Assay Buffer (to a final volume of 100 µL)

-

Purified recombinant PES protein (1-5 µg)

-

Phytol (final concentration 50-100 µM)

-

[¹⁴C]-Palmitoyl-CoA (final concentration 10-20 µM, specific activity ~50 mCi/mmol)

-

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Stop the reaction by adding 200 µL of chloroform:methanol (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate and develop the plate using the specified solvent system.

-

Visualize the separated lipids by autoradiography or a phosphorimager.

-

Scrape the spot corresponding to this compound into a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

Quantification of this compound by GC-MS

This protocol outlines the general steps for the analysis of phytyl esters.[2][13][14]

Materials:

-

Chloroplast lipid extract

-

Internal standard (e.g., cholesteryl heptadecanoate)

-

Transmethylation reagent (e.g., 2.5% H₂SO₄ in methanol)

-

Hexane

-

Anhydrous sodium sulfate

-

GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

-

To the lipid extract from isolated chloroplasts, add a known amount of the internal standard.

-

Evaporate the solvent under a stream of nitrogen.

-

For analysis of the acyl moiety, perform transmethylation by adding the transmethylation reagent and heating at 80°C for 1 hour.

-

After cooling, add water and extract the fatty acid methyl esters (FAMEs) and intact phytyl esters with hexane.

-

Wash the hexane phase with a saturated sodium bicarbonate solution and then with water.

-

Dry the hexane phase over anhydrous sodium sulfate.

-

Concentrate the sample under nitrogen.

-

Analyze the sample by GC-MS. The FAMEs and intact phytyl esters will be separated based on their retention times and can be identified and quantified based on their mass spectra and comparison to authentic standards.

Visualizations of Experimental Workflows

Chloroplast Isolation Workflow

The following diagram outlines the key steps in the isolation of intact chloroplasts.

GC-MS Analysis Workflow

The diagram below illustrates the workflow for the quantification of this compound using GC-MS.

Conclusion

The biosynthesis of this compound in chloroplasts is a key adaptive response to senescence and abiotic stress in plants. The identification and characterization of the PES1 and PES2 enzymes have provided significant insights into the molecular mechanisms underlying this process. This technical guide offers a consolidated resource for researchers, providing the necessary background, quantitative data, and detailed protocols to investigate this pathway further. A deeper understanding of phytyl ester metabolism could pave the way for engineering stress-tolerant crops and may provide novel targets for therapeutic interventions in human diseases involving lipid dysregulation.

References

- 1. Isolation and identification of chloroplast lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fatty acid phytyl ester synthesis in chloroplasts of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. kth.diva-portal.org [kth.diva-portal.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Chlorophyll Breakdown in Senescent Arabidopsis Leaves. Characterization of Chlorophyll Catabolites and of Chlorophyll Catabolic Enzymes Involved in the Degreening Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fatty Acid Phytyl Ester Synthesis in Chloroplasts of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Isolation and identification of chloroplast lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. microbenotes.com [microbenotes.com]

- 11. researchgate.net [researchgate.net]

- 12. Methodology: an optimized, high-yield tomato leaf chloroplast isolation and stroma extraction protocol for proteomics analyses and identification of chloroplast co-localizing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 14. researchgate.net [researchgate.net]

The Role of Phytyl Palmitate in Plant Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Plants, as sessile organisms, have evolved intricate mechanisms to cope with a variety of environmental challenges. Under conditions of abiotic and biotic stress, the integrity of photosynthetic membranes is compromised, leading to the release of potentially toxic molecules such as free phytol and fatty acids from the breakdown of chlorophyll and galactolipids. Phytyl palmitate, a member of the fatty acid phytyl ester (FAPE) class of lipids, plays a crucial protective role in the plant stress response. This technical guide provides an in-depth analysis of the biosynthesis, accumulation, and function of this compound, with a focus on its role in mitigating cellular damage. We present quantitative data on FAPE accumulation under stress, detailed experimental protocols for their analysis, and a discussion of their potential relevance to drug development.

Introduction: The Challenge of Stress-Induced Lipid Breakdown

Environmental stressors such as drought, salinity, nutrient deprivation, and pathogen attack trigger senescence and the degradation of cellular components within plant cells.[1] The chloroplast, the site of photosynthesis, is particularly vulnerable. The breakdown of thylakoid membranes releases chlorophyll and galactolipids, resulting in the accumulation of free phytol and free fatty acids.[2] Free phytol, a C20 isoprenoid alcohol, and excess free fatty acids can act as detergents, disrupting membrane integrity and protein function, thereby posing a significant threat to cellular homeostasis.[1] To counteract this toxicity, plants have evolved a mechanism to sequester these molecules into a neutral lipid sink in the form of fatty acid phytyl esters, which accumulate in chloroplast-associated lipid droplets called plastoglobules.[1] this compound is one such ester, formed from the esterification of phytol with palmitic acid.

Biosynthesis of this compound Under Stress

The synthesis of this compound and other FAPEs is a key component of the plant's response to stress-induced chlorophyll degradation.

Key Enzymes: In the model plant Arabidopsis thaliana, two key enzymes responsible for FAPE synthesis have been identified: PHYTYL ESTER SYNTHASE 1 (PES1) and PES2 .[1] These enzymes belong to the esterase/lipase/thioesterase family of acyltransferases and are located in the chloroplasts.[2] Their expression is significantly upregulated during senescence and under abiotic stress conditions such as nitrogen deprivation.[1]

Substrate Specificity: PES1 and PES2 exhibit broad substrate specificity, utilizing a range of acyl donors, including acyl-CoAs, acyl carrier proteins (ACPs), and even galactolipids.[2] The fatty acid composition of FAPEs can vary between plant species. While in Arabidopsis under nitrogen starvation, hexadecatrienoic acid (16:3) and medium-chain fatty acids are predominant, other species may incorporate palmitic acid (16:0), α-linolenic acid (18:3), or other fatty acids into their phytyl esters.[1]

Metabolic Pathway: The biosynthesis of this compound is initiated by the degradation of chlorophyll, which releases free phytol. Concurrently, the breakdown of chloroplast membranes, particularly galactolipids, liberates free fatty acids, including palmitic acid. PES enzymes then catalyze the esterification of phytol with a fatty acid, forming the corresponding FAPE. This process effectively detoxifies both the phytol and the free fatty acid.

References

Phytyl Palmitate: A Chlorophyll Degradation Product at the Crossroads of Plant Metabolism and Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The vibrant green hue of the plant kingdom is transient. During processes such as leaf senescence, fruit ripening, and in response to environmental stress, chlorophyll, the cornerstone of photosynthesis, undergoes a highly regulated degradation process. This catabolism is not merely a sign of decay but a vital recycling program, allowing the plant to salvage valuable nutrients from the dismantling photosynthetic machinery. A key, yet often overlooked, product of this breakdown is phytyl palmitate, an ester formed from two significant components of the degraded chloroplast: phytol, the long isoprenoid tail of chlorophyll, and palmitic acid, a ubiquitous saturated fatty acid. This technical guide provides a comprehensive overview of this compound, from its biosynthesis as a chlorophyll degradation product to its analytical determination and potential biological significance, with a particular focus on aspects relevant to researchers in the life sciences and drug development.

The Genesis of this compound: The Chlorophyll Degradation Pathway

Chlorophyll degradation is a multi-step enzymatic pathway that ensures the detoxification of potentially phototoxic chlorophyll molecules and the remobilization of nitrogen from the porphyrin ring. The initial steps involve the conversion of chlorophyll b to chlorophyll a, followed by the removal of the central magnesium ion to form pheophytin a. Subsequently, the phytyl tail is cleaved from pheophytin a by the enzyme pheophytinase (PPH) , releasing free phytol.[1]

Free phytol, if allowed to accumulate, can be toxic to cellular membranes.[2] Plants have evolved several mechanisms to manage this influx of phytol. A primary detoxification and storage strategy is the esterification of phytol with fatty acids to form fatty acid phytyl esters (FAE-P), with this compound being a prominent example.[2][3] This process is catalyzed by two key enzymes in Arabidopsis thaliana, PHYTYL ESTER SYNTHASE1 (PES1) and PES2 .[4][5] These enzymes are highly expressed during senescence and nitrogen deprivation, coinciding with periods of active chlorophyll breakdown.[4][5]

The formation of phytyl esters like this compound represents a crucial metabolic sink for phytol, preventing its accumulation and potential toxicity. This pathway intersects with other important metabolic routes, as the released phytol can also be a precursor for the synthesis of tocopherols (Vitamin E).

Signaling and Regulatory Network of Chlorophyll Degradation

The degradation of chlorophyll, and by extension the formation of this compound, is not a passive process but is tightly regulated by a complex network of phytohormones and transcription factors. Key signaling molecules such as ethylene, abscisic acid (ABA), and jasmonic acid (JA) are known to promote chlorophyll degradation and the expression of chlorophyll catabolic genes (CCGs).[6][7] For instance, the ethylene signaling pathway, through transcription factors like EIN3, can upregulate the expression of genes involved in chlorophyll breakdown.[6][7]

Below is a simplified representation of the signaling pathways influencing chlorophyll degradation, leading to the release of phytol for phytyl ester synthesis.

References

- 1. Genetic and Hormonal Regulation of Chlorophyll Degradation during Maturation of Seeds with Green Embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fatty Acid Phytyl Ester Synthesis in Chloroplasts of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid phytyl ester synthesis in chloroplasts of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Frontiers | Phytohormone and Light Regulation of Chlorophyll Degradation [frontiersin.org]

- 7. Phytohormone and Light Regulation of Chlorophyll Degradation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Phytyl Fatty Acid Esters: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytyl fatty acid esters (PFAEs) are lipid molecules synthesized in photosynthetic organisms, primarily as a means to detoxify free phytol, a breakdown product of chlorophyll. While this detoxification role is well-established, the direct biological activities of PFAEs themselves remain a nascent field of research. This technical guide provides a comprehensive overview of the current understanding of PFAE biosynthesis and physiological function. It further explores the potential for bioactivity by examining the known biological effects of their constituent parts—phytol and various fatty acids—and of synthetic phytyl analogues. This guide also furnishes detailed experimental protocols for the extraction, analysis, and bioactivity screening of PFAEs, aiming to equip researchers with the necessary tools to advance our understanding of these intriguing molecules.

Introduction: The Primary Role of Phytyl Fatty Acid Esters

During periods of environmental stress, senescence, or fruit ripening, the degradation of chlorophyll in plant chloroplasts releases significant amounts of free phytol.[1][2] This C20 isoprenoid alcohol is toxic to cellular membranes and proteins due to its detergent-like properties.[2][3] To mitigate this toxicity, photosynthetic organisms have evolved a detoxification pathway that involves the esterification of free phytol with fatty acids, forming PFAEs.[2][4][5] These esters are then sequestered in plastoglobules within the chloroplasts.[2]

The synthesis of PFAEs is catalyzed by a family of enzymes known as phytyl ester synthases (PES), which belong to the esterase/lipase/thioesterase family of acyltransferases.[2][4][5] These enzymes exhibit broad substrate specificity, utilizing various acyl donors such as acyl-CoAs, acyl carrier proteins, and even galactolipids.[2][5]

Potential Biological Activities of Phytyl Fatty Acid Esters

While the primary role of PFAEs appears to be detoxification, the biological activities of the intact ester molecules are largely unexplored. However, the known bioactivities of their constituent molecules—phytol and fatty acids—suggest that PFAEs could possess pharmacological properties.

Insights from the Bioactivity of Phytol

Free phytol has demonstrated a range of biological effects, which may be retained or modified when esterified.

-

Anti-inflammatory Activity: Phytol exhibits dose-dependent anti-inflammatory effects.[6][7] In silico and in vitro studies suggest that it may exert this activity through the inhibition of cyclooxygenase (COX)-1 and COX-2 enzymes, and by modulating the nuclear factor kappa B (NF-κB) and interleukin-1β (IL-1β) signaling pathways.[6][7][8]

-

Antioxidant Activity: Phytol has been shown to possess antioxidant properties.[6]

-

Nuclear Receptor Activation: Metabolites of phytol, such as phytanic acid, are known to be ligands for the retinoid X receptor (RXR), a key nuclear receptor that regulates a wide array of genes involved in metabolism and cell differentiation.[9][10] This suggests that PFAEs, upon hydrolysis, could release phytol that influences these pathways.

Insights from the Bioactivity of Fatty Acid Moieties

The fatty acids commonly found in PFAEs, such as palmitic acid, oleic acid, and linoleic acid, are known to have diverse biological roles. For instance, oleic acid is a key signaling molecule, and polyunsaturated fatty acids like linoleic acid are precursors to potent anti-inflammatory lipids.[11][12] The specific fatty acid composition of PFAEs could therefore influence their overall biological effect.

Evidence from Synthetic Phytyl Esters

Studies on synthetically created phytyl esters of phenolic acids have shown that the phytyl moiety can enhance the antioxidant capacity and improve interaction with lipid membranes compared to the parent phenolic acids.[13][14] This provides a strong rationale for investigating the direct antioxidant and other membrane-related activities of naturally occurring PFAEs.

Quantitative Data

Direct quantitative data on the biological activity of naturally occurring PFAEs is currently not available in the scientific literature. The tables below summarize the available quantitative data on the accumulation of PFAEs in plants and the bioactivity of related compounds.

Table 1: Accumulation of Phytyl Fatty Acid Esters in Plants

| Plant Species | Condition | PFAE Concentration (µmol g⁻¹ dry weight) | Reference |

| Arabidopsis thaliana | Nitrogen Deprivation | ~0.7 | [2] |

| Arabidopsis thaliana | Normal Conditions | ~0.1 | [2] |

Table 2: Bioactivity of Phytol and Synthetic Phytyl Esters

| Compound | Bioactivity | Assay | IC50 / EC50 | Reference |

| Phytol | Anti-inflammatory | Egg albumin denaturation | Dose-dependent inhibition | [7][8] |

| Phytyl Caffeate | Antioxidant | Liposome autoxidation | More effective than α-tocopherol | [13][14] |

| Phytyl Protocatechuate | Antioxidant | Liposome autoxidation | More effective than α-tocopherol | [13][14] |

| Phytyl Dihydrocaffeate | Antioxidant | Liposome autoxidation | More effective than α-tocopherol | [13][14] |

| Phytyl Homoprotocatechuate | Antioxidant | Liposome autoxidation | More effective than α-tocopherol | [13][14] |

Experimental Protocols

The following section details the methodologies for the extraction, analysis, and bioactivity assessment of PFAEs.

Extraction and Analysis of Phytyl Fatty Acid Esters

Objective: To extract and quantify PFAEs from biological samples.

Protocol: Lipid Extraction

-

Lyophilize approximately 20 mg of the biological tissue.

-

Homogenize the tissue in a suitable solvent system, such as chloroform:methanol (1:1 v/v).

-

Add 300 mM ammonium acetate to facilitate phase separation.

-

Centrifuge the mixture and collect the lower organic phase containing the total lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Redissolve the lipid extract in a small volume of chloroform for further analysis.

Protocol: Solid-Phase Extraction (SPE) for PFAE Purification

-

Condition a silica-based SPE cartridge with a non-polar solvent like hexane.

-

Load the total lipid extract onto the cartridge.

-

Wash the cartridge with solvents of increasing polarity to elute different lipid classes. PFAEs will elute with a non-polar solvent mixture, such as hexane:diethyl ether.

-

Collect the fraction containing PFAEs and dry it under nitrogen.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Derivatize the PFAEs if necessary, though they are often analyzed intact.

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like SP-2380).

-

Use a temperature gradient to separate the different PFAE species.

-

Identify the PFAEs based on their mass spectra and retention times compared to standards.

-

Quantify the PFAEs using an internal standard.

In Vitro Bioactivity Assays

Objective: To assess the potential antioxidant, anti-inflammatory, and anticancer activities of isolated PFAEs.

Protocol: Antioxidant Activity Assessment (ORAC Assay for Lipophilic Compounds)

-

Prepare a stock solution of the purified PFAEs in a suitable organic solvent (e.g., acetone).

-

In a 96-well microplate, add the PFAE solution, a fluorescent probe (e.g., fluorescein), and a free radical generator (e.g., AAPH).

-

Monitor the decay of fluorescence over time using a microplate reader.

-

Calculate the antioxidant capacity by determining the area under the curve and comparing it to a standard antioxidant like Trolox.

Protocol: Anti-inflammatory Activity Assessment (RBC Membrane Stabilization Assay)

-

Prepare a suspension of red blood cells (RBCs).

-

Incubate the RBC suspension with various concentrations of the PFAEs and a hypotonic solution to induce hemolysis.

-

Centrifuge the mixture and measure the absorbance of the supernatant at 560 nm to quantify the released hemoglobin.

-

Calculate the percentage of membrane stabilization by comparing the absorbance of the PFAE-treated samples to that of a positive control (e.g., dexamethasone) and an untreated control.[15]

Protocol: Anticancer Activity Assessment (MTT Cell Viability Assay)

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the PFAEs for a specified period (e.g., 24-72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[16]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships discussed in this guide.

Biosynthesis and Detoxification Role of PFAEs

Caption: Biosynthesis of PFAEs as a phytol detoxification mechanism.

Potential Anti-inflammatory Signaling of Phytol

References

- 1. Novel antioxidant capacity assay for lipophilic compounds using electron paramagnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Phytyl Ester Synthesis in Chloroplasts of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Free phytol and fatty acid phytyl ester quantification [bio-protocol.org]

- 4. researchgate.net [researchgate.net]

- 5. Fatty acid phytyl ester synthesis in chloroplasts of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phytol anti-inflammatory activity: Pre-clinical assessment and possible mechanism of action elucidation | Cellular and Molecular Biology [cellmolbiol.org]

- 9. Phytol metabolites are circulating dietary factors that activate the nuclear receptor RXR - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phytol metabolites are circulating dietary factors that activate the nuclear receptor RXR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fatty Acid Profile and Biological Activities of Linseed and Rapeseed Oils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phytyl Phenolipids: Structurally Modified Antioxidants with Superior Lipid Membrane Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Phytol from Scoparia dulcis prevents NF-κB-mediated inflammatory responses during macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay | Biomedica [bmgrp.com]

Investigating the Antioxidant Potential of Phytyl Palmitate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. This has led to a surge in research focused on identifying and characterizing novel antioxidant compounds. Phytyl palmitate, an ester formed from the isoprenoid alcohol phytol and the saturated fatty acid palmitic acid, presents an interesting candidate for investigation due to the known biological activities of its constituent molecules. This technical guide provides a comprehensive overview of the potential antioxidant properties of this compound, drawing upon available data for phytol and palmitic acid. It details relevant experimental protocols for assessing antioxidant activity and explores the potential involvement of key signaling pathways, such as the Nrf2-Keap1 system. This document aims to serve as a foundational resource for researchers seeking to explore the therapeutic and drug development applications of this compound.

Introduction

Phytol, a branched-chain alcohol, is a constituent of chlorophyll and is found in various plant-based foods. Studies have demonstrated its antioxidant and anti-inflammatory properties. Palmitic acid, a common saturated fatty acid, has a more complex role in cellular processes, with some reports suggesting it can induce oxidative stress, while others indicate potential antioxidant effects under specific conditions. The esterification of phytol with palmitic acid to form this compound may modulate the physicochemical and biological properties of both molecules, potentially leading to a unique antioxidant profile. This guide synthesizes the current understanding of the antioxidant potential of this compound's components and provides a framework for its direct investigation.

Quantitative Antioxidant Data (Inferred from Components)

Direct quantitative data on the antioxidant activity of this compound is currently limited in publicly available literature. However, data from its constituent components, phytol and palmitic acid, can provide insights into its potential efficacy.

Table 1: In Vitro Antioxidant Activity of Phytol

| Assay | Concentration | Scavenging Activity (%) | IC50 Value | Reference |

| DPPH Radical Scavenging | 7.2 µg/mL | 59.89 ± 0.73 | Not Reported | [Costa et al., 2016] |

| ABTS Radical Scavenging | 7.2 µg/mL | 62.79 ± 1.99 | Not Reported | [Costa et al., 2016] |

Table 2: In Vivo Antioxidant Effects of Phytol in Swiss Mouse Hippocampus

| Parameter | Effect of Phytol Treatment | Reference |

| Lipid Peroxidation (LP) | Reduced | [Costa et al., 2016] |

| Nitrite (NO2-) Content | Reduced | [Costa et al., 2016] |

| Reduced Glutathione (GSH) | Increased | [Costa et al., 2016] |

| Superoxide Dismutase (SOD) Activity | Increased | [Costa et al., 2016] |

| Catalase (CAT) Activity | Increased | [Costa et al., 2016] |

Note: While palmitic acid has been studied in the context of oxidative stress, specific IC50 values from radical scavenging assays are not consistently reported, as its effects are highly dependent on the cellular context and concentration.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Methodology:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.

-

Sample Preparation: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to prepare a stock solution. Prepare a series of dilutions from the stock solution.

-

Reaction Mixture: In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

Methodology:

-

Preparation of ABTS Radical Cation (ABTS•+):

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

-

-

Working Solution Preparation: Dilute the ABTS•+ solution with ethanol or a phosphate buffer solution (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.

-

Reaction Mixture: In a 96-well microplate, add 10 µL of each sample dilution to 190 µL of the ABTS•+ working solution.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC50 Determination: The IC50 value is determined as described for the DPPH assay.

Potential Signaling Pathway Involvement: The Nrf2-Keap1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) pathway is a critical regulator of the cellular antioxidant response. While direct evidence for this compound is lacking, both phytol and palmitic acid have been shown to influence oxidative stress signaling, suggesting a potential interaction with this pathway.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, initiating their transcription.

Experimental Workflow for Investigating this compound's Antioxidant Potential

A logical workflow is essential for systematically evaluating the antioxidant properties of this compound.

Conclusion and Future Directions

The available evidence on phytol suggests that this compound is a promising candidate for further investigation as a novel antioxidant. While direct experimental data for the ester is needed, the established antioxidant activities of phytol provide a strong rationale for its study. Future research should focus on obtaining direct quantitative data for this compound in various in vitro antioxidant assays and elucidating its precise mechanism of action, particularly its interaction with the Nrf2-Keap1 signaling pathway. In vivo studies will also be crucial to validate its efficacy and safety profile for potential therapeutic applications in diseases associated with oxidative stress. This technical guide provides the foundational information and experimental framework to embark on such investigations.

The Role of Phytyl Palmitate in Phytol Detoxification in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

During chlorophyll degradation in senescing plants and under stress conditions, large amounts of free phytol are released from the breakdown of thylakoid membranes.[1][2][3][4][5] Free phytol, due to its detergent-like properties, can be toxic to plant cells by disrupting membrane integrity.[6][7] To mitigate this toxicity, plants have evolved several detoxification pathways. A primary route involves the esterification of phytol with fatty acids to form fatty acid phytyl esters (FAPEs), such as phytyl palmitate.[1][8] This process sequesters free phytol in a metabolically inert form, primarily within plastoglobules of the chloroplasts.[2] This technical guide provides an in-depth overview of the role of this compound and other FAPEs in phytol detoxification, detailing the enzymatic pathways, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction: The Challenge of Phytol Release

Chlorophyll, the most abundant photosynthetic pigment, is composed of a porphyrin head and a long isoprenoid tail, phytol, attached via an ester bond.[2][9] During developmental processes like senescence or in response to abiotic stresses such as nitrogen deprivation and darkness, massive degradation of chlorophyll occurs.[1][2][9][10] This breakdown releases substantial quantities of free phytol into the chloroplast.[1][2][3][4][5] The accumulation of free phytol is detrimental to the cell, necessitating efficient detoxification mechanisms.[6][7]

Plants employ a multi-pronged approach to manage free phytol levels, directing it into several metabolic pathways:

-

Esterification: Formation of fatty acid phytyl esters (FAPEs) for storage.[1][2]

-

Phosphorylation: Conversion to phytyl-diphosphate as a precursor for the biosynthesis of essential molecules like tocopherols (Vitamin E) and phylloquinone (Vitamin K1).[1][2][8][11][12][13]

-

Oxidation: Degradation into smaller molecules, with phytenal being a key intermediate.[2][9][10]

This guide focuses on the esterification pathway, a critical process for phytol detoxification, with a particular emphasis on this compound.

The Esterification Pathway: Synthesis of Phytyl Esters

The esterification of free phytol with fatty acids is catalyzed by Phytyl Ester Synthases (PES1 and PES2) in Arabidopsis thaliana.[1][3][5] These enzymes belong to the esterase/lipase/thioesterase family of acyltransferases and are primarily located in the chloroplasts.[1] The expression of PES1 and PES2 is significantly upregulated during senescence and nitrogen deprivation, coinciding with periods of high chlorophyll breakdown.[1][3][5]

PES1 and PES2 exhibit broad substrate specificity, utilizing various acyl donors, including acyl-CoAs, acyl carrier proteins, and even galactolipids.[1][3][14] This allows for the esterification of phytol with a range of fatty acids, with hexadecatrienoic acid (16:3) being a predominant fatty acid found in phytyl esters during senescence.[8]

Signaling Pathways and Logical Relationships

The metabolic fate of phytol released from chlorophyll degradation is determined by competing pathways. The diagram below illustrates the central role of phytol as a branch-point metabolite.

Quantitative Analysis of Phytol Metabolites

Studies using knockout mutants in Arabidopsis thaliana have been instrumental in elucidating the quantitative importance of the FAPE synthesis pathway. The tables below summarize key findings.

Table 1: Free Phytol Content in Arabidopsis Wild-Type and pes1 pes2 Mutant

| Plant Line | Condition | Free Phytol (µg/g FW) | Reference |

| Wild-Type | Control | ~0.1 | [1] |

| Wild-Type | Nitrogen Deprivation | ~0.5 | [1] |

| pes1 pes2 | Control | ~0.3 | [1] |

| pes1 pes2 | Nitrogen Deprivation | ~1.2 | [1] |

Data are approximate values derived from graphical representations in the cited literature.

Table 2: Phytenal Content in Arabidopsis Wild-Type and Mutants under Nitrogen Deprivation

| Plant Line | Genotype Description | Phytenal (ng/g FW) | Reference |

| Wild-Type | - | ~200 | [2][9] |

| pao1 | Defective in chlorophyll degradation | ~50 | [2][9] |

| vte5-2 | Tocopherol deficient | ~400 | [2][9] |

| pes1 pes2 | Fatty acid phytyl ester deficient | ~600 | [2][9] |

Data are approximate values derived from graphical representations in the cited literature.

The data clearly indicate that in the absence of the PES enzymes, free phytol accumulates to higher levels, especially under stress conditions that promote chlorophyll degradation.[1] Furthermore, the accumulation of the oxidative product, phytenal, is also exacerbated in the pes1 pes2 mutant, suggesting that esterification is a major competing pathway to oxidation for the detoxification of free phytol.[2][9][10]

Experimental Protocols

Quantification of Free Phytol and Fatty Acid Phytyl Esters by GC-MS

This protocol is adapted from methodologies described for the analysis of phytol and its esters in plant tissues.

Methodology:

-

Homogenization: Plant material is flash-frozen in liquid nitrogen and ground to a fine powder. Lipids are extracted by homogenizing the tissue in a solvent mixture such as isopropanol/hexane.

-

Lipid Extraction: A two-phase extraction is performed, often by adding water and more hexane. The mixture is vortexed and centrifuged to separate the phases. The upper hexane phase containing the lipids is collected.

-

Drying and Derivatization: The lipid extract is dried under a stream of nitrogen. For the analysis of free phytol, a derivatization step, such as silylation, is often required to improve its volatility and chromatographic behavior. FAPEs can typically be analyzed directly.

-

GC-MS Analysis: The sample is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC separates the different lipid components based on their boiling points and interaction with the column. The MS fragments the molecules and detects the fragments, allowing for identification and quantification.

-

Quantification: An internal standard (e.g., a deuterated form of the analyte or a compound with similar chemical properties not present in the sample) is added at the beginning of the extraction to correct for sample loss during preparation. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Analysis of Tocopherols by HPLC

This protocol is based on methods for analyzing tocochromanols.[1]

Methodology:

-

Extraction: Lipids are extracted from plant tissue using an organic solvent like diethyl ether or hexane.[1] An internal standard such as tocol is added.[1]

-

Separation: The extract is separated by High-Performance Liquid Chromatography (HPLC) on a normal-phase column (e.g., silica or diol).[1]

-

Detection: Tocopherols are detected using a fluorescence detector, which provides high sensitivity and selectivity.

-

Quantification: The concentration of each tocopherol isomer is determined by comparing its peak area to that of the internal standard.

The Competing Pathway: Phosphorylation and Tocopherol Synthesis

While esterification is a key detoxification strategy, the phosphorylation of phytol represents a salvage pathway, redirecting it into the biosynthesis of valuable compounds.[8][11][13] This pathway is initiated by phytol kinase (VTE5) , which phosphorylates phytol to phytyl-phosphate.[2][11][13] A second kinase, phytyl-phosphate kinase (VTE6) , then converts phytyl-phosphate to phytyl-diphosphate.[2][11][13][15] Phytyl-diphosphate is a direct precursor for the synthesis of tocopherols and phylloquinone.[2][12][16]

Mutants deficient in these kinases (vte5 and vte6) exhibit reduced tocopherol levels, highlighting the importance of this salvage pathway.[11][13][15][17] The severe growth defects observed in vte6 mutants suggest that the accumulation of phytyl-phosphate may be toxic, underscoring the importance of efficient metabolic channeling of phytol and its derivatives.[11][15]

Conclusion and Future Perspectives

The esterification of phytol into this compound and other FAPEs is a crucial mechanism for detoxifying the large amounts of free phytol released during chlorophyll degradation in plants. This pathway, mediated by the PES1 and PES2 enzymes, safely sequesters phytol, preventing its damaging effects on cellular membranes. The study of this pathway, alongside the competing phosphorylation and oxidation routes, provides a comprehensive understanding of phytol metabolism.

For researchers in drug development, understanding these fundamental plant detoxification pathways can offer insights into lipid metabolism and cellular strategies for handling cytotoxic molecules. The enzymes involved, such as the phytyl ester synthases and phytol kinases, represent potential targets for metabolic engineering to enhance stress tolerance in crops or to modulate the production of valuable isoprenoid-derived compounds like Vitamin E. Further research into the regulation of these competing pathways and the subcellular trafficking of phytol and its derivatives will continue to illuminate this critical aspect of plant biology.

References

- 1. Fatty Acid Phytyl Ester Synthesis in Chloroplasts of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. libra.unine.ch [libra.unine.ch]

- 5. Fatty acid phytyl ester synthesis in chloroplasts of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phytol and Phytyl Fatty Acid Esters: Occurrence, Concentrations, and Relevance [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. A salvage pathway for phytol metabolism in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phytol derived from chlorophyll hydrolysis in plants is metabolized via phytenal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Phytol from Degradation of Chlorophyll Feeds Biosynthesis of Tocopherols - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phytol metabolism in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Remobilization of Phytol from Chlorophyll Degradation Is Essential for Tocopherol Synthesis and Growth of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phytol metabolism in plants. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 17. The role of the salvage pathway of phytol, geranylgeraniol, and farnesol phosphorylation in <em>Arabidopsis thaliana</em> [bonndoc.ulb.uni-bonn.de]

Enzymatic Synthesis of Phytyl Palmitate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phytyl palmitate, a saturated wax ester formed from the diterpene alcohol phytol and the saturated fatty acid palmitic acid, holds significant interest in various scientific and industrial sectors, including pharmaceuticals and cosmetics. Its synthesis through enzymatic routes offers a green and highly specific alternative to traditional chemical methods, which often require harsh reaction conditions and can lead to undesirable byproducts. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, focusing on the use of lipases as biocatalysts. It includes detailed experimental protocols adapted from analogous esterification reactions, a compilation of relevant quantitative data, and a visualization of the key biological signaling pathways associated with its constituent molecules.

Introduction to Enzymatic Esterification

Enzymatic esterification for the synthesis of this compound and similar esters relies on the catalytic activity of lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3). These enzymes, in low-water environments, can reverse their natural hydrolytic function and catalyze the formation of ester bonds between an alcohol (phytol) and a carboxylic acid (palmitic acid). This biocatalytic approach is characterized by mild reaction conditions, high substrate specificity, and regioselectivity, leading to a purer product with fewer downstream processing challenges.

Key Enzymes in this compound Synthesis

Lipases from various microbial sources have been successfully employed for the synthesis of fatty acid esters. Among the most effective and widely used are lipases from Candida species, particularly Candida rugosa and immobilized lipase B from Candida antarctica (often referred to as Novozym 435). These enzymes have demonstrated high catalytic activity and stability in organic solvents, making them ideal candidates for the synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

The following protocol is a generalized methodology adapted from the enzymatic synthesis of similar long-chain esters. Optimization of specific parameters is recommended for achieving maximum yield and conversion.

3.1. Materials

-

Phytol (≥95% purity)

-

Palmitic acid (≥99% purity)

-

Immobilized Candida antarctica lipase B (CALB) or Candida rugosa lipase (CRL)

-

Anhydrous n-hexane (or other suitable organic solvent like isooctane or toluene)

-

Molecular sieves (3 Å), activated

-

Ethanol (for enzyme washing)

-

Standard of this compound (for analytical purposes)

3.2. Equipment

-

Shaking incubator or magnetic stirrer with heating capabilities

-

Reaction vessel (e.g., screw-capped flasks)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD), or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Analytical balance

-

Standard laboratory glassware

3.3. Procedure

-

Substrate Preparation: Dissolve equimolar amounts of phytol and palmitic acid in a suitable volume of anhydrous n-hexane in a screw-capped flask. A typical starting concentration would be in the range of 0.1 to 0.5 M for each substrate.

-

Reaction Setup: Add the immobilized lipase to the substrate solution. A typical enzyme loading is between 5% and 10% (w/w) of the total substrate weight.

-

Water Removal: To drive the equilibrium towards ester synthesis, add activated molecular sieves (approximately 10% w/v) to the reaction mixture to adsorb the water produced during the reaction.

-

Incubation: Place the sealed reaction flask in a shaking incubator set to a temperature between 40°C and 60°C and agitate at 150-200 rpm. The optimal temperature will depend on the specific lipase used.

-

Monitoring the Reaction: At regular intervals (e.g., every 2, 4, 8, 12, and 24 hours), withdraw a small aliquot of the reaction mixture.

-

Sample Preparation for Analysis: Centrifuge the aliquot to separate the immobilized enzyme. The supernatant can then be diluted with the mobile phase (for HPLC) or a suitable solvent for GC-MS analysis.

-

Product Quantification: Analyze the samples using a pre-calibrated HPLC or GC-MS method to determine the concentration of this compound and the remaining substrates. The conversion yield can be calculated based on the consumption of the limiting substrate.

-

Product Recovery: Once the reaction has reached the desired conversion, remove the immobilized enzyme by filtration. The solvent can be removed from the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification (Optional): If necessary, the crude product can be further purified using column chromatography on silica gel.

Quantitative Data on Enzymatic Esterification

The following tables summarize typical reaction conditions and outcomes for the enzymatic synthesis of esters analogous to this compound. These data provide a baseline for optimizing the synthesis of this compound.

Table 1: Influence of Different Lipases on Ester Synthesis

| Lipase Source | Substrates | Solvent | Temperature (°C) | Reaction Time (h) | Conversion Yield (%) |

| Candida rugosa | Phytosterol & Oleic Acid | n-Hexane | 40 | 72 | ~85 |

| Candida antarctica (immobilized) | Phytostanol & Lauric Acid | n-Hexane | 55 | 96 | 79.3[1] |

| Candida rugosa | Phytosterol & Fatty Acids | Solvent-free | 50 | 2 | 96.8 |

| Rhizomucor miehei (immobilized) | Ascorbic Acid & Palmitic Acid | 2-methyl-2-butanol | 55 | 120 | <30[2] |

Table 2: Optimization of Reaction Parameters for Ester Synthesis

| Parameter | Variation | Effect on Conversion | Optimal Condition (Example) |

| Temperature | 30 - 70 °C | Generally increases up to an optimum, then decreases due to enzyme denaturation. | 50-60 °C |

| Substrate Molar Ratio | 1:1 to 1:5 (Alcohol:Acid) | An excess of one substrate can shift the equilibrium to favor product formation. | 1:1 to 1:2.3 |

| Enzyme Loading | 1% - 10% (w/w) | Higher loading increases the reaction rate but also the cost. | 5-8% |

| Solvent | Hexane, Heptane, Toluene | Non-polar solvents are generally preferred to minimize enzyme denaturation and substrate solubility issues. | n-Hexane or Isooctane |

Visualization of Experimental Workflow and Biological Pathways

5.1. Experimental Workflow

The general workflow for the enzymatic synthesis of this compound is depicted below.